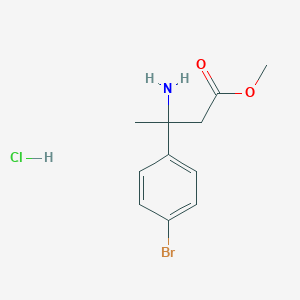

![molecular formula C19H16N4O2 B2391866 N-(3-(苯并[d]恶唑-2-基)苯基)-1,5-二甲基-1H-吡唑-3-甲酰胺 CAS No. 1013759-45-9](/img/structure/B2391866.png)

N-(3-(苯并[d]恶唑-2-基)苯基)-1,5-二甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

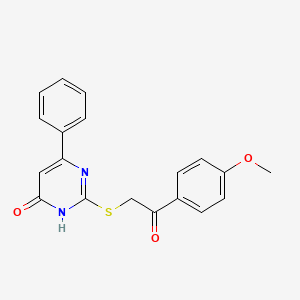

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest for many researchers . The yield of these reactions can be quite high, with some reactions yielding up to 82% . The synthesis often involves the use of IR (KBr, cm-1), MS (FAB) m/z, and 1H-NMR (δ ppm) .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide”, can be analyzed using various techniques such as IR (KBr), 1H NMR (300 MHz, DMSO-d6), and MS (FAB) m/z .Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, which has led to their use in the synthesis of new chemical entities . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be analyzed using various techniques such as IR (KBr), 1H NMR (300 MHz, DMSO-d6), and MS (FAB) m/z . For example, the melting point of some benzoxazole derivatives can range from 238.4°C to 280°C .科学研究应用

Synthesis of Substituted Imidazoles

This compound has been used in the synthesis of substituted imidazoles. The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have shown significant antimicrobial activity. They have been tested against various bacterial and fungal strains and have shown promising results .

Anticancer Activity

Benzoxazole derivatives have also been studied for their anticancer activity. Some compounds have shown good activity against human colorectal carcinoma (HCT116) cancer cell line . Another study indicated that certain benzimidazol derivatives showed lesser sensitivity to Non-small cell lung cancer: NCI-H226; Ovarian Cancer: OVCAR-5 & OVCAR-8, Melanoma: UACC-62 & SK-MEL-2, Renal Cancer: ACHN, Prostate Cancer: DU-145, and Breast Cancer: MDA-MB-231/ATCC .

Fluoride Anion Detection

Certain benzoxazole derivatives have been used as probes for the detection of fluoride anions in solution. They exhibit excellent selectivity towards fluoride anions and generate a near-infrared emission peak at λem ≈ 720 nm .

G Protein-Coupled Receptor Kinase 5 (GRK5) Inhibition

This compound has been associated with G protein-coupled receptor kinase 5 (GRK5). GRK5 is a protein that has been implicated in several diseases, including heart failure, cancer, and diabetes .

Synthetic Pathways

Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery. They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

作用机制

Target of Action

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , and anti-inflammatory . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Benzoxazole derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal strains . They have also shown anticancer activity in comparison to 5-fluorouracil . The interaction of the compound with its targets likely involves binding to specific receptors or enzymes, thereby modulating their activity and leading to the observed pharmacological effects.

Biochemical Pathways

For instance, in the context of their anticancer activity, these compounds may interfere with cell proliferation pathways, induce apoptosis, or inhibit angiogenesis .

Pharmacokinetics

The biological activities of benzoxazole derivatives suggest that they are likely to be well-absorbed and distributed in the body to exert their effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of activities exhibited by benzoxazole derivatives. For instance, in their role as antimicrobial agents, these compounds may inhibit the growth of bacteria and fungi . As anticancer agents, they may inhibit cell proliferation, induce apoptosis, or inhibit angiogenesis .

安全和危害

While the specific safety and hazards of “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” are not specified in the search results, it’s important to note that all chemical compounds should be handled with appropriate safety measures. Some benzoxazole derivatives have shown hepato toxicity .

未来方向

The future directions for the study of benzoxazole derivatives, including “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide”, involve further exploration of their wide spectrum of pharmacological activities . There is also interest in developing new synthetic pathways for these compounds .

属性

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABSVYXTVAQAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

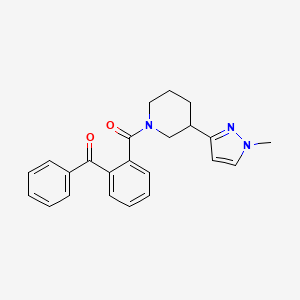

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)

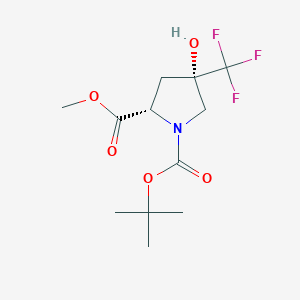

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2391786.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide](/img/structure/B2391802.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone](/img/structure/B2391806.png)